6-alquilaminopurinas

6-Arylaminopurines are a class of purine derivatives characterized by the presence of an amino group substituted at position 6 on the purine ring. These compounds exhibit diverse biological activities, including potential therapeutic applications in treating various diseases such as cancer and viral infections due to their ability to modulate cellular processes involving nucleic acid synthesis and function.

Structurally, these molecules maintain the basic purine framework while incorporating an arylamino substituent at position 6. This modification can significantly alter their pharmacological properties, including selectivity towards different targets within the cell. Due to their chemical versatility, 6-arylaminopurines are of considerable interest in both academic research and pharmaceutical development.

In terms of applications, these compounds have been explored for their potential as anticancer agents due to their ability to inhibit DNA synthesis and induce apoptosis. Additionally, some derivatives show promising activity against viral replication by interfering with viral entry or replication processes. The diverse biological activities of 6-arylaminopurines make them valuable tools in the study of nucleic acid metabolism and molecular biology, as well as candidates for future drug development efforts.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

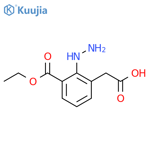

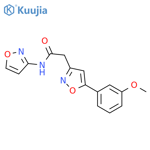

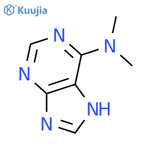

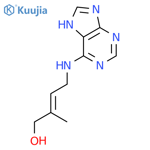

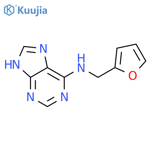

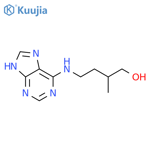

|

Zeatin | 13114-27-7 | C10H13N5O |

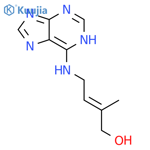

|

trans-Zeatin | 1637-39-4 | C10H13N5O |

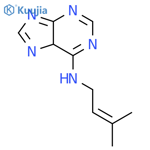

|

6-(γ,γ-Dimethylallylamino)purine | 2365-40-4 | C10H13N5 |

|

6-(Dimethylamino)purine | 938-55-6 | C7H9N5 |

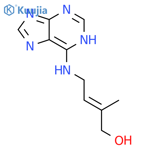

|

cis-Zeatin | 32771-64-5 | C10H13N5O |

|

Kinetin | 525-79-1 | C10H9N5O |

|

6-Benzylaminopurine | 1214-39-7 | C12H11N5 |

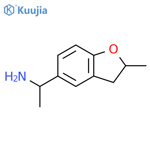

|

1-Butanol,2-methyl-4-(9H-purin-6-ylamino)- | 23599-75-9 | C10H15N5O |

Literatura Relacionada

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

Fornecedores recomendados

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados